molecular formula C21H15F3O3 B6411664 3-(2-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261996-18-2

3-(2-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6411664
CAS RN: 1261996-18-2
M. Wt: 372.3 g/mol
InChI Key: AIJIAYWAFICILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid, 95% (3-B-5-TFMB) is an organic compound that is a derivative of benzoic acid. It is a colorless solid that is soluble in organic solvents and has a melting point of 131-132°C. 3-B-5-TFMB is a versatile compound that has a wide range of uses in the laboratory, such as in synthesis, as a reagent, and as a catalyst.

Mechanism of Action

3-(2-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid, 95% is a versatile compound that can be used to catalyze a variety of reactions. It can be used to catalyze the reaction of an esterification, which involves the combination of two molecules, such as benzoic acid and a 2-bromobenzyl alcohol, to form 3-(2-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid, 95%. It can also be used to catalyze the reaction of an oxidation, which involves the oxidation of an organic compound, such as an alcohol, to form a ketone.
Biochemical and Physiological Effects
3-(2-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to have antifungal, antibacterial, and antiviral properties. It has also been shown to have anti-inflammatory and anti-cancer properties. In addition, it has been shown to have a protective effect against oxidative stress, which can lead to cell death.

Advantages and Limitations for Lab Experiments

3-(2-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid, 95% has a number of advantages and limitations when used in laboratory experiments. One of the advantages of using 3-(2-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid, 95% is that it is a relatively inexpensive compound and can be easily synthesized from benzoic acid and a 2-bromobenzyl alcohol. In addition, it is a versatile compound that can be used in a variety of reactions. However, one of the limitations of using 3-(2-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid, 95% is that it is not very stable and can react with other compounds, which can lead to unwanted side reactions.

Future Directions

There are a number of potential future directions for 3-(2-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid, 95%. One potential direction is to explore the use of 3-(2-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid, 95% in the synthesis of new drugs and pharmaceuticals. Another potential direction is to explore the use of 3-(2-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid, 95% as a catalyst for the synthesis of polymers for use in medical applications. In addition, 3-(2-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid, 95% could be used in the synthesis of fluorescent dyes for use in imaging techniques. Finally, 3-(2-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid, 95% could be used in the synthesis of biodegradable plastics for use in a variety of applications.

Synthesis Methods

3-(2-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized from benzoic acid and a 2-bromobenzyl alcohol, through a reaction of an esterification. The reaction involves the combination of benzoic acid and 2-bromobenzyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form 3-(2-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid, 95%. The reaction is carried out at a temperature of around 100°C and can be completed in 2-3 hours.

Scientific Research Applications

3-(2-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid, 95% is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, in the synthesis of organic compounds, and in the synthesis of polymers. It is also used in the synthesis of fluorescent dyes and as a reagent in chromatographic techniques. In addition, it is used in the synthesis of polymers for use in medical applications and for the production of biodegradable plastics.

properties

IUPAC Name

3-(2-phenylmethoxyphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3O3/c22-21(23,24)17-11-15(10-16(12-17)20(25)26)18-8-4-5-9-19(18)27-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJIAYWAFICILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CC(=C3)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692211
Record name 2'-(Benzyloxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid

CAS RN

1261996-18-2
Record name 2'-(Benzyloxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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